molecular formula C11H13NO2S2 B12561105 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol CAS No. 185558-28-5

2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol

Katalognummer: B12561105
CAS-Nummer: 185558-28-5
Molekulargewicht: 255.4 g/mol
InChI-Schlüssel: GMMDJQXPOOCCPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol is a complex organic compound that features a benzodithiol core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol typically involves the reaction of 3H-1,2-benzodithiol-3-one with appropriate amines and alcohols under controlled conditions. One common method includes the use of triphenylphosphine as a reagent to facilitate the formation of the desired product . The reaction conditions often require a solvent such as toluene and may involve heating to achieve the desired transformation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

185558-28-5

Molekularformel

C11H13NO2S2

Molekulargewicht

255.4 g/mol

IUPAC-Name

2-(1,2-benzodithiol-3-ylideneamino)-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H13NO2S2/c1-11(6-13,7-14)12-10-8-4-2-3-5-9(8)15-16-10/h2-5,13-14H,6-7H2,1H3

InChI-Schlüssel

GMMDJQXPOOCCPB-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)(CO)N=C1C2=CC=CC=C2SS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.